Home > Products > Screening Compounds P65040 > (3S,5R)-Fluvastatin D6
(3S,5R)-Fluvastatin D6 -

(3S,5R)-Fluvastatin D6

Catalog Number: EVT-15208192
CAS Number:
Molecular Formula: C24H26FNO4
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fluvastatin was first developed by the pharmaceutical company Takeda and received approval for medical use in the United States in 1993. It is marketed under various trade names, including Lescol. The compound is synthesized through various chemical processes involving multiple steps and intermediates.

Classification

(3S,5R)-Fluvastatin D6 falls under the category of HMG-CoA reductase inhibitors (statins). It is classified as a synthetic organic compound with notable pharmacological properties aimed at managing dyslipidemia.

Synthesis Analysis

Methods

The synthesis of (3S,5R)-Fluvastatin D6 involves several key steps:

  1. Starting Materials: The synthesis typically begins with fluorinated aromatic compounds and involves various protective group strategies.
  2. Selective Oxidation: Key hydroxyl groups are selectively oxidized to form ketones, which are crucial for subsequent reactions.
  3. Protection and Deprotection: Hydroxyl groups are protected using silicon ether protecting groups to prevent unwanted reactions during synthesis steps.
  4. Formation of Key Intermediates: Several intermediates are formed through reactions such as condensation and reduction, often utilizing catalysts like palladium.
  5. Final Hydrolysis: The final product is obtained through hydrolysis of the protected compound to yield (3S,5R)-Fluvastatin D6 with high purity.

Technical details involve controlling reaction conditions such as temperature and solvent choice to optimize yields and purity at each stage of synthesis .

Molecular Structure Analysis

Structure

(3S,5R)-Fluvastatin D6 has a complex molecular structure characterized by:

  • Chemical Formula: C24H26D6FNO4
  • Molecular Weight: Approximately 421.54 g/mol
  • Chirality: The compound features specific stereocenters at the 3rd and 5th carbon positions, contributing to its pharmacological activity.

The structural representation includes a fluorophenyl group and a dihydroxyheptenoic acid moiety that are essential for its interaction with HMG-CoA reductase .

Data

  • Melting Point: 194–197 °C
  • Solubility: Soluble in organic solvents like ethanol and acetonitrile.
Chemical Reactions Analysis

Reactions

(3S,5R)-Fluvastatin D6 undergoes various chemical reactions during its synthesis:

  1. Condensation Reactions: Involve combining different reactants to form larger molecules.
  2. Reduction Reactions: Utilization of reducing agents such as sodium borohydride to convert ketones back to alcohols.
  3. Hydrolysis: Final step where protective groups are removed, yielding the active form of the drug.

Each reaction requires careful control of conditions (e.g., temperature, pH) to ensure high yields and minimize by-products .

Mechanism of Action

Process

The mechanism of action for (3S,5R)-Fluvastatin D6 primarily involves:

  1. Inhibition of HMG-CoA Reductase: The compound binds competitively to this enzyme, preventing it from converting HMG-CoA into mevalonate—a precursor in cholesterol biosynthesis.
  2. Reduction in Cholesterol Levels: By inhibiting this pathway, fluvastatin effectively lowers total cholesterol and low-density lipoprotein cholesterol levels in the bloodstream.

Data from clinical studies indicate that fluvastatin can reduce low-density lipoprotein cholesterol levels by up to 30% .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Stability: Enhanced stability due to deuteration; less prone to metabolic degradation compared to non-deuterated forms.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • pKa Values: Reflects the acidity/basicity relevant for drug formulation and absorption characteristics.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance spectroscopy for structural confirmation .

Applications

Scientific Uses

(3S,5R)-Fluvastatin D6 is primarily used in:

  1. Pharmacokinetic Studies: Due to its labeled nature (deuterated), it serves as a valuable tool for studying metabolic pathways and drug interactions without interfering with native compounds.
  2. Clinical Research: Investigating its effects on cholesterol metabolism and cardiovascular risk reduction.
  3. Drug Development: Evaluating new formulations or combinations with other therapeutic agents targeting dyslipidemia.

The incorporation of deuterium allows for more precise tracking within biological systems, enhancing understanding of drug behavior over time .

Synthetic Chemistry and Structural Optimization [4] [9]

Stereoselective Synthesis Strategies for Deuterated Statins

The synthesis of (3S,5R)-Fluvastatin D6 sodium (molecular weight: 439.48 g/mol; formula: C₂₄H₁₉D₆FNNaO₄) requires precise stereocontrol at the C3 and C5 positions, combined with regioselective deuterium incorporation [2] [4]. The deuterium atoms are strategically positioned at the N-isopropyl group (–N–C(CD₃)₂H), confirmed via SMILES notation: O=C([O-])CC@HCC@H/C=C/C(N1C(C([2H])([2H])[2H])C([2H])([2H])[2H])=C(C₂=CC=C(F)C=C₂)C₃=C1C=CC=C3.[Na+] [3] [4]. Two primary strategies dominate:

  • Chiral Auxiliary Approach: The (3S,5R) dihydroxyheptenoate side chain is constructed using Evans’ oxazolidinones. Deuterium is introduced via N-alkylation with deuterated isopropyl iodide (CD₃)₂CHI, followed by stereoselective aldol reactions [5].
  • Asymmetric Catalysis: Palladium-catalyzed cross-coupling links the deuterated indole core (synthesized from deuterated acetone via reductive amination) to the enantiopure side chain. Chiral ligands like BINAP ensure >98% enantiomeric excess (ee) at C3 and C5 [5].

Table 1: Deuterium Incorporation Methods

StrategyDeuterated ReagentIsotopic PurityStereocontrol
Chiral Auxiliary(CD₃)₂CHI>99% D6Evans’ oxazolidinone
Asymmetric Catalysis(CD₃)₂CD-NH₂98-99% D6Pd/BINAP (97% ee)

Role of Protective Group Chemistry in Intermediate Formation

Protecting groups enable selective functionalization of the dihydroxy carboxylate chain and indole nitrogen during synthesis [5]:

  • Carboxyl Protection: The C1 carboxyl group is shielded as a tert-butyl ester to prevent nucleophilic attack during indole alkylation. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane (yield: 92%) [5].
  • Hydroxyl Group Protection: The C3 and C5 hydroxyls are protected as TES (triethylsilyl) ethers. Bulky silyl groups prevent β-elimination during Wittig olefination of the aldehyde intermediate [5].
  • Indole Nitrogen: Deuterated isopropyl groups are installed early without protection due to their stability under oxidative conditions [4].

Table 2: Protective Group Strategies

Functional GroupProtecting GroupDeprotection ConditionsYield Impact
Carboxyl (C1)tert-Butyl esterTFA/DCM, 0°C, 2h92%
Hydroxyl (C3/C5)TES etherAcOH/H₂O/THF (3:1:1), 25°C88%
Indole -NHNoneN/AN/A

Catalytic Systems for Selective Oxidation and Reduction Steps

Key transformations require tailored catalysts to maintain stereointegrity and deuterium retention [5] [6]:

  • Oxidation: MnO₂ selectively oxidizes the C7 alcohol to an aldehyde (crucial for Horner-Wadsworth-Emmons olefination) without epimerization. Alternative oxidants (e.g., Dess-Martin periodinane) cause deuterium scrambling at C11 [5].
  • Reduction: Sodium borohydride (NaBH₄) reduces the C5 ketone to the (R)-alcohol with high diastereoselectivity (dr >20:1) when chelated with ZnCl₂. Catalytic hydrogenation (Pd/C) is avoided to prevent deuterium loss [5].
  • Deuterium Stability: Palladium catalysts (e.g., Pd(OAc)₂) in Suzuki couplings use low temperatures (0–25°C) to minimize H/D exchange at the isopropyl group [4].

Table 3: Catalytic Systems for Critical Steps

ReactionCatalyst/ReagentConditionsSelectivity/Deuterium Retention
C7 Alcohol OxidationMnO₂DCM, 25°C, 12h95% yield, 0% D-loss
C5 Ketone ReductionNaBH₄/ZnCl₂MeOH, −30°C, 1hdr 96:4 (3R,5S:3S,5R)
Indole-Alkene CouplingPd(OAc)₂/BINAPTHF, 25°C, K₃PO₄ base93% ee, 98% D-retention

Comparative Analysis of Synthetic Routes for (3S,5R) vs. (3R,5S) Enantiomers

The (3S,5R) enantiomer exhibits 100-fold higher HMG-CoA reductase inhibition (IC₅₀: 8 nM) than (3R,5S), necessitating rigorous stereocontrol [2] [4]. Synthetic differences include:

  • Chiral Pool vs. Resolution: The (3S,5R) route uses L-tartaric acid as a chiral template for the dihydroxy chain, while (3R,5S) employs racemic synthesis followed by chiral HPLC (cost: 30% higher) [5].
  • Catalytic Asymmetry: Hydrogenation of the C5 ketone with Ru-(S)-BINAP gives (3R,5S), while Ru-(R)-BINAP yields (3S,5R). The latter achieves 97% ee due to favorable substrate-catalyst π-stacking [6].
  • Deuterium Effects: Isotopic bulkiness in the (3S,5R)-D6 variant slows epimerization at C3 during salt formation (Na⁺ exchange), enhancing stability over the non-deuterated form [4].

Properties

Product Name

(3S,5R)-Fluvastatin D6

IUPAC Name

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C24H26FNO4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1/i1D3,2D3

InChI Key

FJLGEFLZQAZZCD-YVTAENMBSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.